molecular formula C9H14O5 B3170540 Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]- CAS No. 944561-46-0

Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-

Cat. No.: B3170540
CAS No.: 944561-46-0
M. Wt: 202.2 g/mol
InChI Key: FWONAGPFSKACQC-UHFFFAOYSA-N
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Description

Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]- is a useful research compound. Its molecular formula is C9H14O5 and its molecular weight is 202.2 g/mol. The purity is usually 95%.
The exact mass of the compound Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Propargyl-PEG2-CH2COOH is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The compound contains an Alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This “click chemistry” reaction is highly selective, efficient, and biocompatible, making it ideal for use in biological systems .

Biochemical Pathways

The primary biochemical pathway involved in the action of Propargyl-PEG2-CH2COOH is the ubiquitin-proteasome system . By linking a target protein to an E3 ubiquitin ligase, the PROTAC compound induces the ubiquitination and subsequent degradation of the target protein . This can affect various downstream pathways depending on the specific function of the target protein.

Pharmacokinetics

As a peg-based compound, it is expected to have improved solubility and stability, which can enhance its bioavailability .

Result of Action

The molecular and cellular effects of Propargyl-PEG2-CH2COOH’s action depend on the specific target protein. By inducing the degradation of the target protein, it can modulate cellular processes in which the protein is involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Propargyl-PEG2-CH2COOH. For instance, the compound’s stability and activity in complex biological environments are ensured by the introduction of hydrophilic PEG ligands .

Properties

IUPAC Name

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-2-3-12-4-5-13-6-7-14-8-9(10)11/h1H,3-8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWONAGPFSKACQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944561-46-0
Record name 2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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